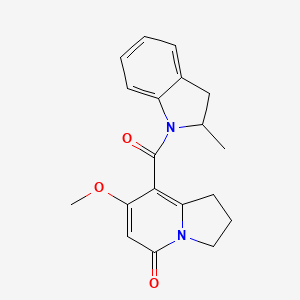
7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the indolizine family, which has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of molecules structurally related to 7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one have been explored in the context of advancing the chemistry of isoindoles and isoindolenines. One study describes the generation, characterization, and isolation of 1-methoxy-2-methyl-3-aryl-2H-isoindoles, starting from 3-aryl-isoindoline-1-ones. This process utilizes the ambivalent reactivity of the cyclic carbonamide group, involving regiospecific O-methylation and NH-deprotonation, followed by N-methylation and chemoselective CH-deprotonation. The stabilization of these compounds by an aryl group is critical for their isolation, indicating the importance of electronic effects in these synthetic pathways (Clemens & Kreher, 1993).
Autoxidation and Synthesis of Tetracyclic Derivatives
Another research focus involves the synthesis and autoxidation of tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives, achieved through a modified Fischer indole synthesis. This work led to the identification of autoxidized products and suggested mechanisms based on the isolation of intermediates, contributing to the understanding of autoxidation processes in complex organic molecules (Bhattacharya et al., 2001).
Photocleavage and Photolabile Precursors
The effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines have been studied, revealing that certain substitutions can significantly improve photolysis efficiency. This research has implications for the development of photolabile precursors of carboxylic acids, particularly in the synthesis of neuroactive amino acids (Papageorgiou & Corrie, 2000).
Antimicrobial Activities
The exploration of methoxy-substituted 3-formyl-2-phenylindoles has shown their potential in inhibiting tubulin polymerization, with implications for cytostatic activity in cancer research. This indicates a broader applicability of related compounds in developing treatments targeting microtubule assembly in cancer cells (Gastpar et al., 1998).
properties
IUPAC Name |
7-methoxy-8-(2-methyl-2,3-dihydroindole-1-carbonyl)-2,3-dihydro-1H-indolizin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-10-13-6-3-4-7-14(13)21(12)19(23)18-15-8-5-9-20(15)17(22)11-16(18)24-2/h3-4,6-7,11-12H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYFLXBXRUZFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C4CCCN4C(=O)C=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


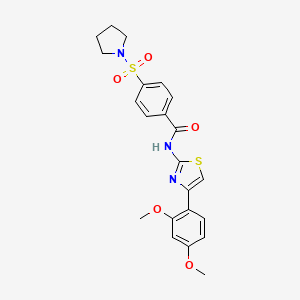
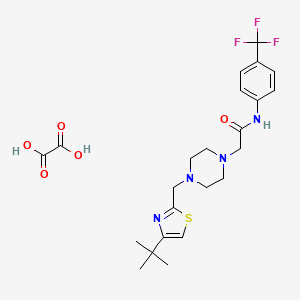
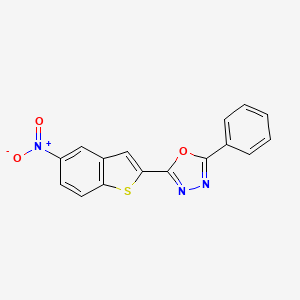
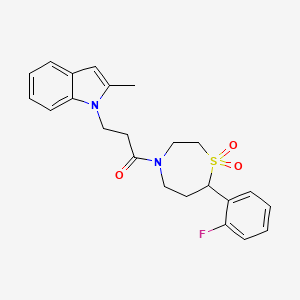

![Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2828369.png)
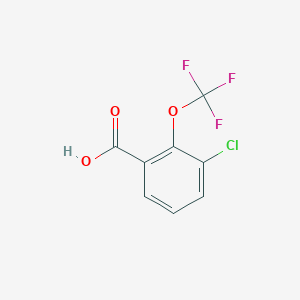
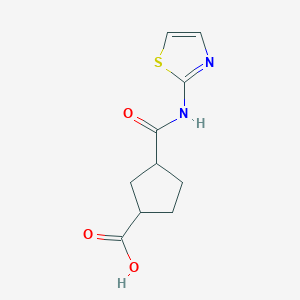
![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2828376.png)
![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2828377.png)
![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2828378.png)
